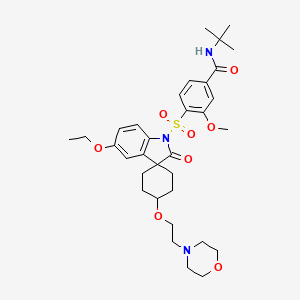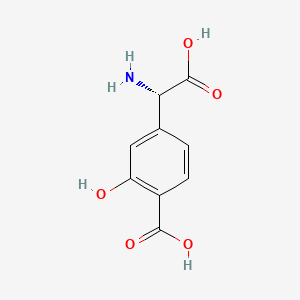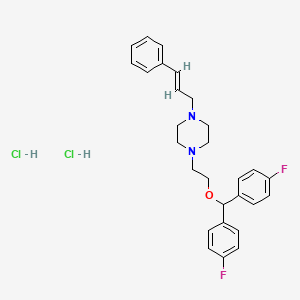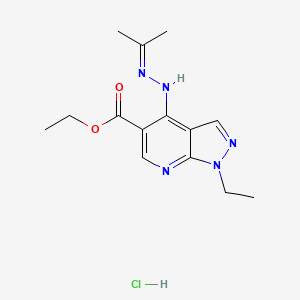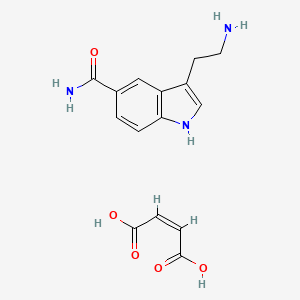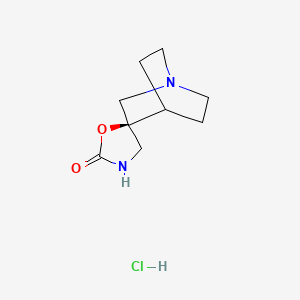
Ar-r 17779 hydrochloride
Übersicht
Beschreibung
AR-R 17779 hydrochloride is a potent and selective full agonist of the α7 subtype of neural nicotinic acetylcholine receptors . It has been shown to have excitatory central effects in vivo and is blood-brain barrier permeable . It can improve learning and memory in rats and also has anxiolytic activity .
Molecular Structure Analysis
The molecular formula of AR-R 17779 hydrochloride is C9H15ClN2O2 . The molecular weight is 218.68 . Unfortunately, the specific structural details are not provided in the search results.Physical And Chemical Properties Analysis
AR-R 17779 hydrochloride is a solid substance . It is soluble in DMSO to 50 mM . The molecular weight is 218.68 .Wissenschaftliche Forschungsanwendungen
α7 nAChR Agonist
AR-R 17779 hydrochloride is a potent and selective α7 nAChR agonist . It targets α7 nAChR with high affinity (Ki = 92 nM/rat α7 against 5 nM α-BTX vs.16 μM/rat α4β2 against 3 nM (-)-nicotine) and selectivity .
Excitatory Central Effects
AR-R 17779 hydrochloride shows excitatory central effects in vivo . This means it can stimulate the central nervous system, which could have potential applications in treating conditions like depression or attention deficit hyperactivity disorder (ADHD).
Blood-Brain Barrier Permeable
AR-R 17779 hydrochloride is blood-brain barrier permeable . This property is crucial for drugs that need to reach the brain to exert their effects, making it potentially useful in the treatment of neurological disorders.
Cognition Improvement
AR-R 17779 hydrochloride has been shown to improve learning and memory in rats . This suggests potential therapeutic applications in cognitive disorders such as Alzheimer’s disease or dementia.
Anxiolytic Activity
AR-R 17779 hydrochloride also has anxiolytic activity . This means it can reduce anxiety, suggesting potential use in the treatment of anxiety disorders.
Anti-Inflammatory Activity
AR-R 17779 hydrochloride can reduce inflammation by activating anti-inflammatory cholinergic (vagal) pathways . This suggests potential applications in the treatment of inflammatory diseases.
Wirkmechanismus
Target of Action
AR-R 17779 hydrochloride is a potent and selective full agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChR) with Ki values of 92 nM for the α7 subtype and 16,000 nM for the α4β2 subtype . The α7 nAChR is a type of nicotinic acetylcholine receptor, implicated in long-term memory and sensory gating .
Mode of Action
AR-R 17779 hydrochloride interacts with its targets, the α7 nAChRs, by binding to them with high affinity . This binding action triggers a conformational change in the receptor, leading to the opening of an ion channel and allowing the flow of ions across the cell membrane . This ion flow then leads to the generation of an electrical signal that can be propagated along nerve cells .
Biochemical Pathways
The activation of α7 nAChRs by AR-R 17779 hydrochloride affects several biochemical pathways. One of the key pathways influenced is the cholinergic pathway, which plays a crucial role in memory and learning . Additionally, this compound can mitigate inflammation by activating anti-inflammatory cholinergic (vagal) pathways .
Pharmacokinetics
, suggesting that it may be well-absorbed in the body. It is also known to be blood-brain barrier permeable , indicating that it can reach its target receptors in the brain.
Result of Action
AR-R 17779 hydrochloride has been noted for its ability to enhance learning and memory in rats . This suggests that it could have potential therapeutic applications in conditions associated with cognitive impairment. Additionally, this compound exhibits anxiolytic properties and can reduce inflammation .
Eigenschaften
IUPAC Name |
(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11;/h7H,1-6H2,(H,10,12);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLBLUBBDSJBIU-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CNC(=O)O3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CNC(=O)O3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ar-r 17779 hydrochloride | |
CAS RN |
178419-42-6 | |
| Record name | 178419-42-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



